molecular formula C10H20N4O B1476875 1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine CAS No. 2097955-28-5

1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine

Cat. No.: B1476875
CAS No.: 2097955-28-5
M. Wt: 212.29 g/mol
InChI Key: XLAFAMGJMBDQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar azido compounds has been reported in the literature. For instance, the esters of 1,2-azido alcohols were transformed into α-amido ketones without external oxidants through the Ru-catalyzed formation of N–H imines .


Chemical Reactions Analysis

In a related study, the esters of 1,2-azido alcohols were transformed into α-amido ketones without external oxidants through the Ru-catalyzed formation of N–H imines .

Scientific Research Applications

Antitumor Activity

One study described the synthesis of 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds exhibited significant in vitro cytotoxicity toward various human tumor cell lines. Specifically, N-(2-azidoethyl)-3,5-bis(3-pyridylidene)piperidin-4-one showed high activity with IC50 values in the range of 1–5 μmol L–1 against PC3, HCT116, and MCF7 cell lines, highlighting their potential as antitumor agents (Bykhovskaya et al., 2017).

Glycosidase Inhibition

Another research explored the synthesis of polyhydroxylated piperidines through diastereoselective dihydroxylation, aiming at the production of aza-C-linked disaccharide derivatives. These compounds mimic the structure of oligosaccharides and have the potential to inhibit glycosidase and glycosyltransferase enzymes, which are involved in various biological processes including disease pathology. The study demonstrates the utility of these derivatives in designing potent enzyme inhibitors (Kennedy et al., 2005).

Molecular Synthesis and Structural Studies

Research into the synthesis and structural analysis of piperidine derivatives provides insights into their chemical behavior and potential applications in drug design. Studies include the synthesis of 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure. This compound, and others like it, offer a foundation for developing new therapeutic agents (Smaliy et al., 2011).

Multicomponent Synthesis

The development of novel multicomponent reactions for the synthesis of α-hydroxyalkyl piperidine derivatives showcases the versatility of piperidine-based compounds in organic synthesis. Such reactions provide efficient routes to polysubstituted piperidine derivatives, which are valuable in natural product synthesis and combinatorial chemistry (Tailor and Hall, 2000).

Properties

IUPAC Name

1-(2-azidoethyl)-3-(ethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-2-15-9-10-4-3-6-14(8-10)7-5-12-13-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAFAMGJMBDQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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